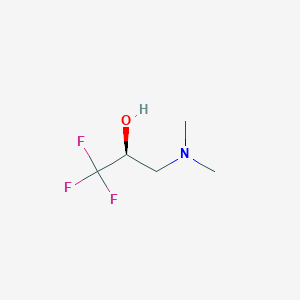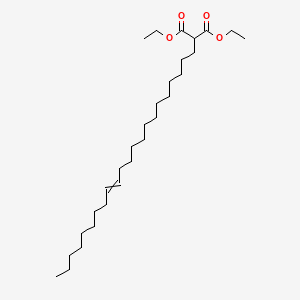![molecular formula C12H16O2 B12586594 (2R)-2-[3-(Benzyloxy)propyl]oxirane CAS No. 651057-23-7](/img/structure/B12586594.png)
(2R)-2-[3-(Benzyloxy)propyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[3-(Benzyloxy)propyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This compound is notable for its chiral center, which gives it specific stereochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(Benzyloxy)propyl]oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2R)-2-[3-(Benzyloxy)propyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of this compound.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nucleophile used but generally result in the formation of substituted alcohols or ethers.
科学的研究の応用
(2R)-2-[3-(Benzyloxy)propyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
作用機序
The mechanism of action of (2R)-2-[3-(Benzyloxy)propyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. In biological systems, the compound can interact with enzymes that catalyze epoxide ring-opening, leading to the formation of biologically active intermediates .
類似化合物との比較
Similar Compounds
(2S)-2-[3-(Benzyloxy)propyl]oxirane: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.
(2R)-2-[3-(Methoxy)propyl]oxirane: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-2-[3-(Phenoxy)propyl]oxirane: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
(2R)-2-[3-(Benzyloxy)propyl]oxirane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. The benzyloxy group can participate in additional reactions, such as hydrogenation and deprotection, providing further versatility in synthetic applications.
特性
CAS番号 |
651057-23-7 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
(2R)-2-(3-phenylmethoxypropyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChIキー |
RXTUBUKGYMZYPJ-GFCCVEGCSA-N |
異性体SMILES |
C1[C@H](O1)CCCOCC2=CC=CC=C2 |
正規SMILES |
C1C(O1)CCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)


![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![[(1S)-1-aminohexyl]phosphonic acid](/img/structure/B12586532.png)
![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
![N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12586552.png)


![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate](/img/structure/B12586576.png)
![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
